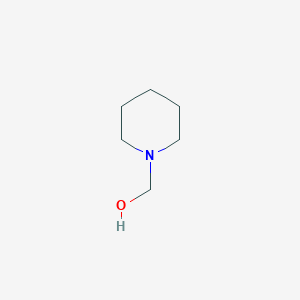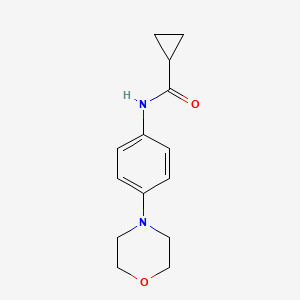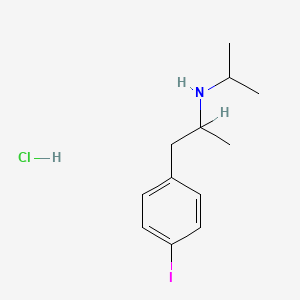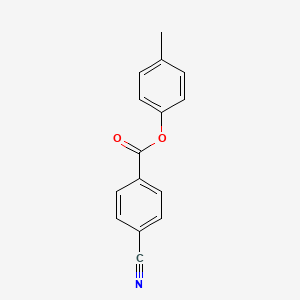
5-(Methylthio)nicotinic acid
概要
説明
5-(Methylthio)nicotinic acid, also known as MTNA, is a sulfhydryl derivative of Nicotinic acid . It has a CAS Number of 74470-28-3 and a molecular weight of 169.2 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C7H7NO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
This compound is a solid substance with a storage temperature of 2-8°C . It has a molecular weight of 169.2 .科学的研究の応用
Herbicidal Activity and Synthesis
Nicotinic acid derivatives, including those related to 5-(Methylthio)nicotinic acid, have been explored for their herbicidal properties. The synthesis and structural analysis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have demonstrated promising herbicidal activity against various weeds, providing a natural-product-based approach to weed management. The structure-activity relationships (SAR) outlined in these studies could pave the way for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Production and Ecological Methods
The industrial production of nicotinic acid, a core component from which this compound could theoretically be derived, highlights the ecological concerns and the need for green chemistry approaches. Research focusing on ecological methods to produce nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, emphasizes the importance of environmentally friendly production methods. These insights could direct future research on sustainable production methods for nicotinic acid and its derivatives (Dawid Lisicki et al., 2022).
Pharmacological Effects
The pharmacological effects of nicotinic acid, from which this compound derivatives could potentially benefit, have been extensively studied. Nicotinic acid's role in lipid metabolism, its anti-lipolytic effect mediated by specific receptors such as PUMA-G and HM74, and its potential in treating dyslipidemia showcase the therapeutic applications of nicotinic acid derivatives. Understanding these mechanisms can offer insights into the potential health benefits of this compound in lipid management and cardiovascular health (S. Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties
Research on thionicotinic acid derivatives, related to this compound, has demonstrated their vasorelaxant and antioxidative properties. Studies on the effects of these derivatives on vascular relaxation and antioxidative activity provide a basis for exploring the therapeutic potential of nicotinic acid derivatives in cardiovascular health and oxidative stress management. This research area could offer valuable insights into the development of novel therapeutics based on nicotinic acid and its derivatives (Supaluk Prachayasittikul et al., 2010).
Safety and Hazards
作用機序
Target of Action
5-(Methylthio)nicotinic acid is a derivative of nicotinic acid, also known as niacin. The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ion channels that mediate the fast actions of neurotransmitters at synapses in vertebrate and insect nervous systems .
Biochemical Pathways
For example, niacin is a component of NAD (nicotinamide adenine dinucleotide), an essential coenzyme for many cellular oxidation–reduction reactions . In bacteria, three pathways of nicotine degradation, pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified .
Pharmacokinetics
Studies on niacin and its derivatives suggest that these compounds are well-absorbed and undergo extensive metabolism in the body . A study on niacin showed that it is metabolized into several metabolites, including niacinamide and nicotinuric acid .
Result of Action
Studies suggest that nicotine and its derivatives can influence both neuronal excitability and cell signaling mechanisms . In cells, mitochondria are transported along cytoskeletal tracks by interaction with acetylated microtubules (MTs). Upon nicotine treatment, the co-localization of mitochondria with MTs decreased, indicative of the dissociation of mitochondria from MTs .
生化学分析
Biochemical Properties
It is known that nicotinic acid, a related compound, serves as a precursor for the synthesis of the coenzymes NAD and NADP . These coenzymes participate in a number of metabolic reactions that maintain the redox state of cells .
Cellular Effects
The cellular effects of 5-(Methylthio)nicotinic acid are not well-studied. Nicotinic acid, a related compound, is known to have significant effects on cellular processes. For example, it is involved in energy production and improved brain health .
Molecular Mechanism
Related compounds such as nicotine are known to interact with nicotinic acetylcholine receptors in the brain .
Temporal Effects in Laboratory Settings
It is known that the binding potential of nicotinic acetylcholine receptors in the brains of smokers decreases by 33.5% ± 10.5% after 4 hours of smoking cessation .
Dosage Effects in Animal Models
It is known that niacin, a related compound, is safe for the target animals with a margin of safety that is at least 10 times the requirements and use levels .
Metabolic Pathways
It is known that nicotinic acid, a related compound, is involved in the synthesis of the coenzymes NAD and NADP .
Transport and Distribution
It is known that nicotinic acid is distributed to different body tissues via the circulation .
Subcellular Localization
It is known that there are likely to be distinct pools of NAD+ in the different subcellular organelles and that these pools are independently regulated through the activity of a given NMNAT .
特性
IUPAC Name |
5-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCSMNSGVUHKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetamide, N-[[4-(acetyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B1633476.png)










